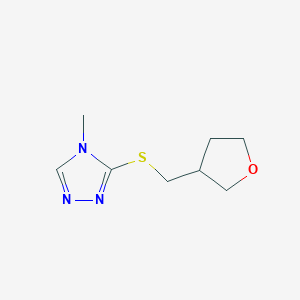

4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole

Description

4-Methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a tetrahydrofuran-3-ylmethylthio group

Properties

IUPAC Name |

4-methyl-3-(oxolan-3-ylmethylsulfanyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-11-6-9-10-8(11)13-5-7-2-3-12-4-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBOMLYDKRYTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidines and Hydrazines

Huang et al. demonstrated that 4-methyl-4H-1,2,4-triazoles can be synthesized via copper-catalyzed oxidative cyclization of amidines using dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) as solvents. The reaction proceeds under aerobic conditions with potassium phosphate (K₃PO₄) as a base, yielding 1,3-disubstituted triazoles in high regioselectivity. For 4-methyl derivatives, N-methylamidines are ideal precursors.

Example Reaction:

$$

\text{NH(Ar)NH}2 + (\text{RCH}2)3\text{N} \xrightarrow{\text{[Cu]/K}3\text{PO}4/\text{O}2} \text{4-Methyl-4H-1,2,4-triazole derivatives} \quad

$$

Oxidative Cyclization of Hydrazones

Chen et al. developed a metal-free method using hydrazones and amines under aerobic oxidative conditions. This cascading process involves C–H functionalization and oxidative aromatization, producing 1,2,4-triazoles with broad substrate tolerance. For 4-methyl substitution, methylhydrazine or N-methylhydrazones are employed.

Functionalization with Tetrahydrofuran-3-ylmethyl Group

The tetrahydrofuran (THF) moiety requires careful handling due to its oxygen heterocycle.

Synthesis of (Tetrahydrofuran-3-yl)Methyl Bromide

Coupling to Triazole Core

The alkylation step employs polar aprotic solvents (e.g., DMF, acetonitrile) and bases (e.g., NaH, K₂CO₃) to facilitate nucleophilic substitution. Patent EP0421210A2 highlights similar reactions using sodium hydride in DMF for triazole alkylation.

Optimized Synthetic Route

Combining these steps, the most efficient pathway involves:

- Cyclocondensation: Synthesize 4-methyl-4H-1,2,4-triazole via Huang’s Cu-catalyzed method.

- Thiolation: Generate 3-mercapto-4-methyl-4H-1,2,4-triazole using Abuelizz’s cyclization.

- Alkylation: React with (tetrahydrofuran-3-yl)methyl bromide under NaH/DMF conditions.

Reaction Scheme:

$$

\begin{align}

&\text{Step 1: } \text{NH(Me)NH}_2 + \text{RCHO} \xrightarrow{\text{[Cu]/K}_3\text{PO}_4/\text{O}_2} \text{4-Me-4H-1,2,4-triazole} \

&\text{Step 2: } \text{4-Me-4H-1,2,4-triazole} \xrightarrow{\text{HS}^-} \text{3-SH-4-Me-4H-1,2,4-triazole} \

&\text{Step 3: } \text{3-SH-4-Me-4H-1,2,4-triazole} + \text{THF-3-CH}_2\text{Br} \xrightarrow{\text{NaH/DMF}} \text{Target Compound}

\end{align}

$$

Analytical Characterization

Critical data for validation include:

| Property | Method | Expected Outcome |

|---|---|---|

| Molecular Formula | HRMS (ESI) | C₉H₁₄N₃OS (Exact mass: 228.0808) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.20 (m, THF-CH₂S) | Multiplet for tetrahydrofuran methylene group |

| ¹³C NMR (100 MHz, CDCl₃) | δ 70.5 (THF-O-C) | Characteristic oxygenated carbon signal |

Challenges and Mitigations

- Regioselectivity: Competitive substitution at triazole positions 1 and 3 necessitates careful base selection (e.g., NaH over K₂CO₃).

- Thioether Stability: Avoid oxidative conditions; use inert atmospheres during alkylation.

- THF Reactivity: Protect the THF ring during bromination using silyl ethers if necessary.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of 4-methyl-1,2,4-triazole possess significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger .

Biological Studies

A study focused on the synthesis of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated promising antimicrobial activities. The compounds were evaluated using susceptibility tests, confirming their potential as effective antimicrobial agents .

Corrosion Inhibition

In addition to biological applications, 4-methyl-1,2,4-triazole derivatives have been investigated for their efficacy as corrosion inhibitors. A study examined the compound's ability to protect mild steel in sulfuric acid solutions, highlighting its effectiveness in preventing corrosion through electrochemical methods .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Mehmet & Berisha (2017) | Corrosion Inhibition | Demonstrated that 4-methyl-1,2,4-triazole effectively inhibits corrosion in sulfuric acid solutions. |

| Farooq et al. (2023) | Antimicrobial Activity | Identified several triazole derivatives with significant antibacterial and antifungal properties through susceptibility testing. |

| Sivakumar et al. (2020) | Biological Significance | Synthesized various triazole derivatives and evaluated their antimicrobial activity against multiple pathogens. |

Mechanism of Action

The mechanism of action of 4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

3-Methyl-4H-1,2,4-triazole: A simpler triazole derivative without the tetrahydrofuran-3-ylmethylthio group.

4-Methyl-3-((methylthio)-4H-1,2,4-triazole: Similar structure but with a methylthio group instead of the tetrahydrofuran-3-ylmethylthio group.

Uniqueness: 4-Methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole is unique due to the presence of the tetrahydrofuran-3-ylmethylthio group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-Methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and antioxidant agents. This article explores the biological activity of this specific compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a triazole ring substituted with a methyl group and a tetrahydrofuran moiety linked via a thioether bond. This unique structure is hypothesized to contribute to its biological properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with triazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that similar triazole compounds demonstrate broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl Triazole Derivative | E. coli | 32 µg/mL |

| 4-Methyl Triazole Derivative | S. aureus | 16 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The cytotoxicity of these compounds was evaluated using the MTT assay, revealing IC50 values that suggest significant anticancer activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| IGR39 | 3.5 |

Antioxidant Activity

The antioxidant capacity of triazoles has also been investigated. Compounds featuring the triazole ring have demonstrated strong radical scavenging abilities in various assays such as DPPH and ABTS. This suggests that this compound may possess protective effects against oxidative stress .

Case Studies

- Antibacterial Efficacy Study : A study conducted on various triazole derivatives showed that those with thioether linkages exhibited enhanced antibacterial properties compared to their non-thioether counterparts. The study found that the presence of the tetrahydrofuran moiety improved solubility and bioavailability .

- Cytotoxicity Assessment : In a comparative analysis of several triazole derivatives against cancer cell lines, those similar to this compound exhibited selective cytotoxicity towards melanoma cells while sparing normal cells, indicating potential for targeted cancer therapy .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Confirm structure via elemental analysis and IR (S–H stretch at ~2550 cm⁻¹ disappearance) .

Basic: Which spectroscopic and computational methods validate the structure of this compound?

Q. Methodological Answer :

- Experimental :

- IR Spectroscopy : Identify S–C and C–N stretches (650–750 cm⁻¹ and 1500–1600 cm⁻¹) .

- NMR : Use -NMR to confirm tetrahydrofuran substituent (δ 3.6–4.0 ppm for oxolane protons) .

- Computational :

- DFT (B3LYP/6-311G(d,p)) : Calculate vibrational frequencies and NMR shifts, comparing with experimental data to validate geometry .

Example :

A study on a similar triazole derivative achieved <5% deviation between calculated and experimental -NMR shifts .

Advanced: How can DFT elucidate electronic properties and reactivity?

Q. Methodological Answer :

- HOMO-LUMO Analysis :

- Calculate energy gaps (e.g., 4.5–5.0 eV for triazole derivatives) to predict charge transfer interactions .

- Torsional Angles :

- Perform conformational scans (0–360°) to identify stable rotamers affecting biological binding .

- Electrostatic Potential Maps :

Case Study :

A triazole-thione derivative showed enhanced antibacterial activity when HOMO localized on the sulfur atom .

Advanced: How do substituents on the triazole ring influence toxicity and bioactivity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Alkyl Chains : Longer chains (e.g., octyl) reduce acute toxicity (LC₅₀: 49.66 mg/L vs. methyl: 8.29 mg/L) by altering membrane permeability .

- Aromatic Groups : Electron-withdrawing groups (e.g., Cl, F) enhance antifungal activity via hydrophobic interactions .

- Toxicity Screening :

- Use in vitro assays (e.g., brine shrimp lethality) to rank derivatives .

Data Contradiction :

While some studies report increased activity with methoxy groups , others note reduced efficacy due to steric hindrance . Resolve via molecular docking to compare binding modes.

Advanced: How to resolve contradictions in pharmacological data across studies?

Q. Methodological Answer :

- Standardized Assays :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MIC for antimicrobial tests) .

- Meta-Analysis :

- Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-fluorophenyl) across studies to identify trends .

- Molecular Dynamics :

- Simulate ligand-receptor interactions (e.g., CYP450 enzymes) to explain variability in metabolic activation .

Example :

A triazole derivative showed conflicting antitubercular activity due to differences in bacterial strain susceptibility .

Basic: What are the key steps in pharmacological screening for this compound?

Q. Methodological Answer :

- Initial Screening :

- Antimicrobial : Disk diffusion assay (100 µg/mL, 24h incubation) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation) .

- Dose-Response :

- Test 10–100 µM concentrations to establish EC₅₀ .

Q. Follow-Up :

- Mechanistic Studies :

- Measure ROS generation or apoptosis markers (e.g., caspase-3) .

Advanced: What computational tools predict metabolic pathways and degradation products?

Q. Methodological Answer :

- Software :

- Use Schrödinger’s QikProp or SwissADME to predict CYP450-mediated oxidation sites .

- Degradation Studies :

- Simulate hydrolysis (pH 1–10) and photolysis (UV-Vis) to identify stable metabolites .

Case Study :

A related triazole derivative showed oxidative cleavage of the tetrahydrofuran ring under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.